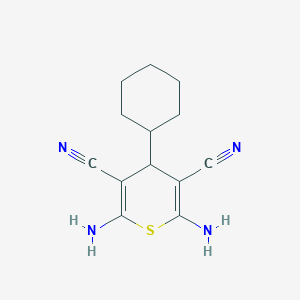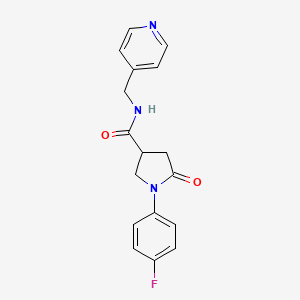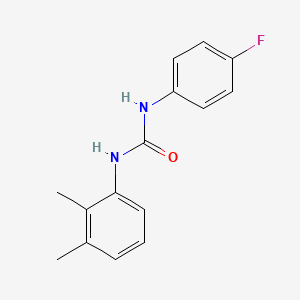![molecular formula C20H27FN4 B5458004 N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine, commonly known as EFDP, is a novel compound that has been gaining attention in the field of medicinal chemistry. EFDP belongs to the class of pyrimidinamines and is known for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of EFDP is not fully understood. However, it has been proposed that EFDP exerts its therapeutic effects by modulating various signaling pathways in the body. EFDP has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. EFDP also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling. Additionally, EFDP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are known to play a role in the pathogenesis of various diseases. EFDP has also been shown to improve mitochondrial function, which is crucial for energy production in the body. Additionally, EFDP has been shown to improve cognitive function and memory, which is important for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
EFDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, EFDP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
未来方向
There are several future directions for EFDP research. One area of research is to further elucidate the mechanism of action of EFDP. This will help to identify potential targets for the development of new therapeutic agents. Another area of research is to investigate the efficacy and safety of EFDP in humans. Clinical trials are needed to determine the optimal dosage and administration of EFDP for various diseases. Additionally, more studies are needed to investigate the potential use of EFDP in combination with other therapeutic agents for synergistic effects. Overall, EFDP has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of EFDP involves the reaction of 2-aminopyrimidine with N-ethyl-N-methyl-3-(2-bromoethyl)aniline in the presence of potassium carbonate and copper powder. The reaction proceeds through a copper-catalyzed N-arylation process and yields EFDP as a white solid. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
EFDP has shown promising results in various scientific research applications. It has been studied extensively for its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. EFDP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, EFDP has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, EFDP has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
N-ethyl-5-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4/c1-2-22-20-23-12-17(13-24-20)15-25-11-5-6-16(14-25)9-10-18-7-3-4-8-19(18)21/h3-4,7-8,12-13,16H,2,5-6,9-11,14-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOTWUYLBGQMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)

![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)

![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5458036.png)